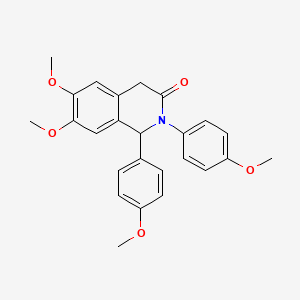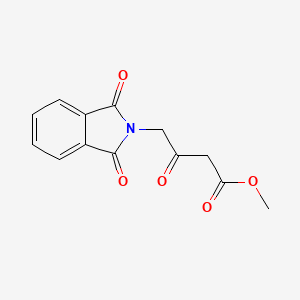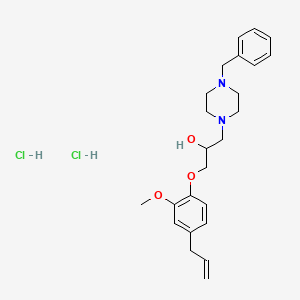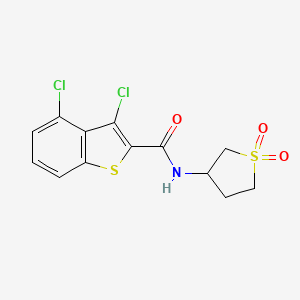![molecular formula C14H8Cl3IN2OS B5153704 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5153704.png)
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide, also known as CI-994, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves its inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis by promoting the expression of tumor suppressor genes. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to cancer cells. In addition, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit HDACs, which can lead to the repression of tumor suppressor genes in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer and study.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. Finally, more research is needed to investigate the optimal dosing and administration of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide for cancer therapy.
Synthesemethoden
The synthesis of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 2-chloro-4-iodoaniline. The final product is obtained by the reaction of the intermediate with ammonium hydroxide. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of these genes and induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-9(10(16)5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCKSGQWUJGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)


![1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)

![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)
![(3R*,4R*)-1-(2-fluoro-4-methoxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5153701.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5153716.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)